2,3-Dehydro Lovastatin Acid Sodium Salt
Description
Contextual Significance of Statins and Related Polyketides in Chemical Biology
Statins represent a class of lipid-lowering medications that have had a profound impact on cardiovascular medicine. drugs.comnih.gov Their primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. droracle.airxlist.com By blocking this enzyme, statins effectively reduce the endogenous production of cholesterol in the liver. drugs.comyoutube.com
From a chemical biology perspective, statins are a fascinating example of naturally derived polyketides. Polyketides are a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, including fungi and bacteria. nih.gov The biosynthesis of these complex molecules is carried out by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govelsevierpure.com The study of statin biosynthesis, particularly that of lovastatin (B1675250) from fungi like Aspergillus terreus, has provided fundamental knowledge about the intricate enzymatic machinery involved in polyketide assembly. pnas.orgnih.gov This understanding has not only illuminated the natural origins of these powerful drugs but has also opened avenues for bioengineering and the creation of novel statin analogs with potentially improved properties. pnas.org
The significance of statins and polyketides in chemical biology extends beyond their direct therapeutic applications. They serve as powerful tools for probing and understanding complex biological pathways. The specific and potent inhibition of HMG-CoA reductase by statins has made them indispensable in studying the regulation of cholesterol metabolism and the pleiotropic effects that extend beyond lipid-lowering. nih.gov
Overview of Degradation Products and Related Substances in Metabolite and Synthetic Research
The production and storage of pharmaceuticals are often accompanied by the formation of impurities and degradation products. In the case of statins, these related substances are of significant interest in metabolite and synthetic research. Identifying and characterizing these compounds is crucial for ensuring the quality, safety, and efficacy of the final drug product.
2,3-Dehydro Lovastatin Acid Sodium Salt is a notable byproduct that can be formed during the fermentation process of microorganisms used to produce lovastatin. scbt.com It is also referred to as Lovastatin Anhydro Acid Sodium Salt. allmpus.com The formation of such degradation products can be influenced by various factors during fermentation and subsequent processing, including pH and temperature. google.com
In academic and industrial research, this compound is utilized as a reference standard. aquigenbio.com Its availability allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify its presence in lovastatin preparations. nih.gov This is essential for quality control and for studying the degradation pathways of lovastatin. The presence of a "cis" isomer, Cis-2,3-Dehydro Lovastatin Acid Sodium Salt, has also been noted, highlighting the stereochemical complexity that can arise in these molecules. aquigenbio.comchemicea.com
Structural Relationship and Distinctive Features of this compound within the Statin Family
All statins share a common pharmacophore: a dihydroxyheptanoic acid moiety that is structurally similar to the HMG-CoA substrate, enabling competitive inhibition of the reductase enzyme. researchgate.net However, they differ in the structure of their ring systems and side chains. researchgate.net
Lovastatin itself is a naturally occurring statin characterized by a hexahydronaphthalene (B12109599) ring system. wikipedia.org The key structural feature that distinguishes this compound from its parent compound, lovastatin, is the presence of a double bond between the second and third carbons of the hexahydronaphthalene ring. This unsaturation results in the "dehydro" nomenclature.
The acid form of lovastatin, known as lovastatin hydroxy acid, is the biologically active form, and it exists in equilibrium with the inactive lactone form. caymanchem.comnih.gov Similarly, this compound is the sodium salt of the open-ring acid form. The introduction of the double bond in the 2,3-position alters the geometry and electronic properties of the molecule compared to lovastatin. This structural modification can impact its chemical reactivity and its interaction with biological targets, making it a subject of research interest.
The existence of isomers, such as the cis-2,3-dehydro form, further underscores the structural nuances within this family of related substances. aquigenbio.comchemicea.com These subtle differences can be significant in understanding the chemical transformations that lovastatin can undergo.
Data Tables
Table 1: Chemical Identification of this compound
| Property | Value | Source |
| Chemical Name | (5R)-7-[(1S,2S,6R,8S,8aR)-2,6-Dimethyl-8-[[(2S)-2-methylbutanoyl]oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxy-2-heptenoic acid sodium salt | allmpus.com |
| Synonym | Lovastatin Anhydro Acid Sodium Salt | allmpus.com |
| CAS Number | 188067-71-2 | scbt.comallmpus.com |
| Molecular Formula | C₂₄H₃₅NaO₅ | scbt.comallmpus.com |
| Molecular Weight | 426.52 g/mol | scbt.comallmpus.com |
Table 2: Related Lovastatin Compounds
| Compound Name | Key Structural Feature/Relationship | Relevance |
| Lovastatin | Parent compound; saturated hexahydronaphthalene ring. | Naturally occurring statin produced by fermentation. wikipedia.org |
| Lovastatin Hydroxy Acid | Active, open-ring form of lovastatin. | The biologically active inhibitor of HMG-CoA reductase. caymanchem.com |
| Cis-2,3-Dehydro Lovastatin Acid Sodium Salt | Isomer of this compound. | Highlights stereochemical complexity. aquigenbio.comchemicea.com |
| Simvastatin (B1681759) | Semi-synthetic derivative of lovastatin with an extra methyl group. | Demonstrates how small structural changes can affect properties. nih.gov |
Properties
Molecular Formula |
C₂₄H₃₅NaO₅ |
|---|---|
Molecular Weight |
426.52 |
Synonyms |
[1S-[1α(2E,5S*),2α,6β,8β(R*),8aα]]− 7-[1,2,6,7,8,8a-Hexahydro-2,6-dimethyl-8-_x000B_(2-methyl-1-oxobutoxy)-1-naphthalenyl]-5-hydroxy-2-heptenoic Acid Sodium Salt; |
Origin of Product |
United States |
Biosynthetic and Degradative Pathways Influencing 2,3 Dehydro Lovastatin Acid Sodium Salt Formation
Enzymatic Processes in Lovastatin (B1675250) Biosynthesis Leading to Structurally Related Metabolites
The biosynthesis of lovastatin is a well-studied example of fungal secondary metabolism, involving a series of highly regulated enzymatic reactions. wikipedia.org The process begins with the assembly of two separate polyketide chains that are later combined and modified to form the final molecule. nih.govresearchgate.net
The backbone of lovastatin is assembled by two distinct Type I polyketide synthases (PKSs). These large, multi-domain enzymes are responsible for the iterative condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. wikipedia.org
The main nonaketide ring structure of lovastatin is synthesized by the lovastatin nonaketide synthase (LNKS), encoded by the lovB gene. nih.gov This highly reducing iterative PKS (HR-PKS) uses one acetyl-CoA starter unit and eight malonyl-CoA extender units to build the 18-carbon polyketide chain that will form the decalin ring system and a portion of the side chain. wikipedia.org A second, smaller PKS, the lovastatin diketide synthase (LDKS) encoded by the lovF gene, is responsible for synthesizing the 2-methylbutyrate (B1264701) side chain from an acetyl-CoA and a propionyl-CoA unit. wikipedia.org
| Enzyme Class | Specific Enzyme (Gene) | Function in Lovastatin Biosynthesis |
| Polyketide Synthase (PKS) | Lovastatin Nonaketide Synthase (LovB) | Assembles the main nonaketide chain, forming the core decalin ring structure. |
| Polyketide Synthase (PKS) | Lovastatin Diketide Synthase (LovF) | Synthesizes the 2-methylbutyrate side chain. |
Once the initial polyketide chains are synthesized, a series of tailoring enzymes modify the structure to create diversity and yield the final lovastatin molecule. These post-PKS modifications are critical for the compound's biological activity.
Key post-PKS modification enzymes in the lovastatin pathway include:
LovC: An enoyl reductase that works in tandem with LovB to ensure the correct degree of reduction at specific steps during the nonaketide chain assembly, leading to the formation of dihydromonacolin L. wikipedia.orgnih.gov
LovG: A dedicated thioesterase that is responsible for releasing the completed nonaketide chain, dihydromonacolin L acid, from the LovB synthase. nih.gov
LovA: A cytochrome P450 monooxygenase that catalyzes a key hydroxylation step, converting dihydromonacolin L to monacolin L, which then tautomerizes to monacolin J acid. nih.govresearchgate.net
LovD: A transesterase that catalyzes the final step of biosynthesis, which is the esterification of the C8 hydroxyl group of the monacolin J core with the 2-methylbutyrate side chain synthesized by LovF. wikipedia.orgnih.gov
This enzymatic cascade produces lovastatin, but slight variations or inefficiencies in this pathway can lead to the formation of structurally related metabolites. nih.gov
| Enzyme (Gene) | Enzyme Class | Function in Lovastatin Biosynthesis |
| LovC | Enoyl Reductase | Partners with LovB to perform specific reduction steps during polyketide elongation. |
| LovA | Cytochrome P450 Monooxygenase | Hydroxylates the polyketide intermediate, leading to the formation of monacolin J. nih.govresearchgate.net |
| LovD | Acyltransferase/Transesterase | Attaches the 2-methylbutyrate side chain to the monacolin J core to form lovastatin. wikipedia.orgnih.gov |
| LovG | Thioesterase | Catalyzes the hydrolytic release of the dihydromonacolin L acid intermediate from the LovB PKS. nih.gov |
Chemical and Enzymatic Degradation Pathways of Lovastatin and its Derivatives
Lovastatin is administered as an inactive lactone prodrug. wikipedia.orgjbiochemtech.com In vivo, and under certain chemical conditions, it is hydrolyzed to its active β-hydroxy acid form. This transformation is the first step in its degradation and metabolism, which can involve further enzymatic modifications.
The stability of lovastatin and its derivatives is influenced by several factors, with pH and temperature being the most critical. The interconversion between the inactive lactone and the active hydroxy acid form is highly pH-dependent. nih.govresearchgate.net
pH: The lactone ring of lovastatin readily undergoes hydrolysis under neutral and basic conditions to form the corresponding hydroxy acid. researchgate.net In industrial fermentations, the pH of the medium is a key parameter, with optimal lovastatin production often occurring in a pH range of 7.0 to 8.5. nih.gov Deviations from the optimal pH can affect not only the biosynthetic enzymes but also the stability and accumulation of lovastatin and its byproducts. nih.gov
Temperature: Temperature is another crucial factor, influencing both the rate of fungal growth and the activity of the biosynthetic enzymes. nih.gov The optimal temperature for lovastatin production by A. terreus is typically around 30°C. nih.gov Elevated temperatures can lead to increased degradation of the final product.
Enzymatic Action: In vivo, lovastatin is primarily metabolized by the cytochrome P-450 3A4 enzyme system in the liver. drugbank.com This can lead to various hydroxylated and oxidized metabolites, such as 6'-hydroxy-lovastatin and a 6'-exomethylene derivative. nih.gov
| Parameter | Effect on Lovastatin Stability and Transformation |
| pH | The lactone form is hydrolyzed to the active hydroxy acid form under neutral and basic conditions. Low pH can negatively impact the biosynthetic enzymes. nih.govresearchgate.net |
| Temperature | Affects both the rate of biosynthesis and degradation. The optimal production temperature is generally around 30°C. nih.gov |
| Enzymes | Liver microsomal enzymes (e.g., CYP3A4) metabolize lovastatin into various hydroxylated and other derivatives. drugbank.comnih.gov |
The primary transformation of lovastatin is the hydrolysis of its lactone ring. This reaction opens the ring to form the β-hydroxy acid, a structure that mimics the natural substrate (HMG-CoA) of the target enzyme, HMG-CoA reductase. jbiochemtech.comresearchgate.net This hydrolysis can occur spontaneously in aqueous environments, particularly under alkaline conditions, or be catalyzed by enzymes like esterases. nih.govresearchgate.net
The formation of a dehydro- (B1235302) derivative, such as 2,3-Dehydro Lovastatin Acid, involves the removal of two hydrogen atoms to create a double bond in the hexahydronaphthalene (B12109599) ring system. While specific mechanistic studies detailing the formation of a double bond at the C2-C3 position are not prominent in the literature, the biotransformation of lovastatin is known to produce various oxidized and rearranged products. nih.gov For instance, the formation of a 6'-exomethylene derivative demonstrates that dehydrogenation reactions can occur. nih.gov Such a transformation could potentially happen through the action of a dehydrogenase enzyme present during fermentation or as a result of chemical degradation under specific processing conditions.
Characterization as a Byproduct of Microbial Fermentation Processes
Industrial production of lovastatin via fermentation with Aspergillus terreus invariably leads to the formation of a complex mixture of structurally related compounds. nih.govui.ac.id These byproducts can arise from slight variations in the main biosynthetic pathway, the activity of other metabolic pathways in the fungus, or the chemical degradation of lovastatin in the fermentation broth. nih.gov
The fermentation broth of A. terreus has been shown to contain not only lovastatin but also key biosynthetic intermediates like monacolin J and monacolin L. nih.gov Additionally, other statins such as pravastatin (B1207561) and even small amounts of simvastatin (B1681759) have been detected. nih.gov Besides these related statins, the fungus also produces a variety of other secondary metabolites, including organic acids (e.g., itaconic acid, pyruvic acid) and polyketide-derived compounds like sulochrin. nih.govui.ac.id
Advanced Methodologies for Chemical Synthesis and Derivatization of 2,3 Dehydro Lovastatin Acid Sodium Salt
Strategies for Laboratory-Scale Targeted Chemical Synthesis
The laboratory synthesis of 2,3-Dehydro Lovastatin (B1675250) Acid Sodium Salt begins with lovastatin, a readily available fungal metabolite. nih.gov The process involves a series of strategic chemical transformations to introduce the dehydro functionality and convert the lactone to a sodium salt.
A plausible synthetic route involves a multi-step chemical process. The initial step is the basic hydrolysis of the lactone ring in lovastatin. This is typically achieved using a base like sodium hydroxide (B78521) in an aqueous methanol (B129727) solution, which opens the lactone to form the corresponding hydroxy acid sodium salt. google.com To create the 2,3-dehydro feature, a subsequent dehydration reaction is necessary. This can be approached through various methods, often requiring protection of the sensitive hydroxyl groups on the side chain to prevent unwanted side reactions. After protecting the hydroxyls, an elimination reaction can be induced to form the double bond in the hexahydronaphthalene (B12109599) ring system. Finally, deprotection under acidic conditions yields the target compound. google.com
A general synthetic scheme, based on known transformations of lovastatin analogs, is outlined below.
Table 1: Hypothetical Laboratory Synthesis Steps
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Lactone Hydrolysis | Sodium Hydroxide (NaOH), Methanol/Water, Reflux | To open the lactone ring of lovastatin and form the sodium salt of the hydroxy acid. google.com |
| 2 | Hydroxyl Protection | Silylating agents (e.g., TBDMSCl) | To protect the reactive hydroxyl groups on the side chain from participating in subsequent reactions. |
| 3 | Dehydration | Acid or base-catalyzed elimination | To introduce the α,β-unsaturation at the 2,3-position of the core ring structure. |
Biocatalytic Approaches to Structurally Related Statin Intermediates and Analogs
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing statins and their intermediates. mdpi.comsemanticscholar.org This approach utilizes enzymes or whole-cell systems to perform highly specific chemical transformations under mild conditions, often reducing waste and avoiding complex protection-deprotection steps. mdpi.comsrce.hr
The development of statin drugs has greatly benefited from biocatalysis, particularly for the synthesis of the chiral side chains, which are crucial for their pharmacological activity. capes.gov.br
Key Biocatalytic Strategies:
Aldolases for Side-Chain Synthesis: Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been effectively used to catalyze a one-pot tandem aldol (B89426) reaction. nih.gov This process constructs a key six-carbon intermediate with two specific stereogenic centers from simple, achiral starting materials. srce.hrnih.gov This method demonstrates high volumetric productivity and excellent stereoselectivity, with enantiomeric excess reported at >99.9%. nih.gov
Ketoreductases (KREDs) for Stereoselective Reduction: KREDs are employed for the highly stereoselective reduction of ketoesters to produce enantiomerically pure chiral alcohols, which are vital precursors for the statin side chain. acs.orgacs.org Researchers have successfully scaled this process to the pilot-plant level, achieving high yields (96.2%) and exceptional enantiomeric purity (>99.9% ee) without the need for expensive cofactors like NADP+. acs.orgacs.org
Acyltransferases for Analog Synthesis: The acyltransferase LovD, from the lovastatin biosynthetic pathway, has shown broad substrate specificity. nih.gov It can transfer various acyl groups to the monacolin J core (the polyketide nucleus of lovastatin). This enzymatic step has been harnessed in whole-cell biocatalytic systems using engineered E. coli to produce simvastatin (B1681759) directly from monacolin J, achieving over 99% conversion. nih.govmdpi.com This highlights the potential for creating diverse libraries of statin analogs by varying the acyl donor. nih.gov
Table 2: Examples of Biocatalytic Approaches for Statin Intermediates
| Enzyme/System | Reaction Type | Substrate(s) | Product(s) | Significance |
|---|---|---|---|---|
| Deoxyribose-5-phosphate aldolase (DERA) | Tandem Aldol Reaction | Acetaldehyde, Chloroacetaldehyde | (3R,5S)-6-Chloro-2,4,6-trideoxy-erythro-hexose | Creates key chiral side-chain precursor with two stereocenters in one pot. srce.hrnih.gov |
| Ketoreductase (KRED) | Stereoselective Reduction | Ketoester | Enantiomerically pure tert-butyl (R)-3-hydroxyl-5-hexenoate | High-yield, scalable production of a chiral alcohol intermediate under mild conditions. acs.orgacs.org |
These biocatalytic methods represent a more environmentally friendly and efficient route for the industrial production of key building blocks for statin-based pharmaceuticals. srce.hrresearchgate.net
Development of Analogs and Isomers for Structure-Activity Relationship (SAR) Investigations
The synthesis of analogs and isomers of a parent compound like lovastatin is a cornerstone of medicinal chemistry, enabling detailed Structure-Activity Relationship (SAR) investigations. SAR studies aim to elucidate which molecular features are responsible for a drug's biological activity and to optimize its therapeutic properties.
The creation of 2,3-Dehydro Lovastatin Acid Sodium Salt is a clear example of this strategy. Introducing a double bond into the hexahydronaphthalene core alters the geometry and electronic properties of the molecule. By comparing the biological activity of this analog to the parent compound, researchers can determine the importance of the saturation at the 2,3-position for its interaction with its target enzyme, HMG-CoA reductase.
Examples of Analog Development for SAR:
Side-Chain Modification: The enzymatic synthesis of simvastatin from monacolin J via the LovD enzyme is a classic example of SAR-driven development. nih.gov By replacing the 2-methylbutyrate (B1264701) side chain of lovastatin with a 2,2-dimethylbutyrate group, a more potent HMG-CoA reductase inhibitor was created.
Core Structure Modification: The investigation of α,β-dehydromonacolin S, another lovastatin analog with an unsaturated core isolated from the fungus Aspergillus sclerotiorum, provides insight into the role of the polyketide backbone. researchgate.net Studies on this compound help to understand its effects on lipid-lowering and hepatic steatosis, contributing to the broader knowledge of how modifications to the core ring system impact biological function. researchgate.net
The development of such analogs is crucial for mapping the pharmacophore—the essential set of steric and electronic features required for biological activity.
Table 3: Comparison of Lovastatin and Selected Analogs for SAR
| Compound | Key Structural Difference from Lovastatin | Purpose of Development/Study |
|---|---|---|
| Lovastatin | Parent Compound | Benchmark for HMG-CoA reductase inhibition. nih.gov |
| Simvastatin | Contains a 2,2-dimethylbutyrate side chain instead of a 2-methylbutyrate side chain. | To enhance potency as an HMG-CoA reductase inhibitor. nih.gov |
| 2,3-Dehydro Lovastatin Acid | Contains a C=C double bond at the 2,3-position of the hexahydronaphthalene ring; open acid form. | To investigate the role of core ring saturation and the lactone ring in biological activity. |
| α,β-dehydromonacolin S | An analog featuring unsaturation in the core structure. | To evaluate its lipid-lowering efficacy and effects on hepatic metabolism. researchgate.net |
By systematically creating and testing derivatives like this compound, scientists can build a comprehensive understanding of the structural requirements for potent and selective HMG-CoA reductase inhibition, paving the way for the design of new and improved therapeutics.
Analytical Chemistry Techniques for Characterization and Research Quantification
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of statins and their related compounds due to its high resolution and sensitivity. researchgate.netresearchgate.net The development and validation of a robust HPLC method are essential for the accurate quantification of 2,3-Dehydro Lovastatin (B1675250) Acid Sodium Salt.
A typical reversed-phase HPLC (RP-HPLC) method is often employed for the separation of lovastatin and its derivatives. scispace.com Method validation is performed to ensure linearity, accuracy, precision, and selectivity. researchgate.netresearchgate.net Linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.999 indicating a strong linear relationship. researchgate.netoup.com Accuracy is assessed through recovery studies, with results generally expected to be within 98.0–102.0%. researchgate.net Precision, measured as the relative standard deviation (RSD), should be less than 2%. researchgate.netnih.gov
Table 1: Illustrative HPLC Method Parameters for the Analysis of Lovastatin and Related Compounds
| Parameter | Condition |
|---|---|
| Column | C8 or C18 end-capped (e.g., 250 x 4.6 mm, 5 µm) researchgate.netoup.comnih.gov |
| Mobile Phase | Acetonitrile (B52724) and 0.1% phosphoric acid (e.g., 65:35 v/v) oup.comnih.gov |
| Detection | UV-Diode Array Detector (DAD) at 238 nm oup.comnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min oup.comnih.gov |
| Temperature | 30°C oup.comnih.gov |
| Injection Volume | 10 µl ingentaconnect.com |
The optimization of chromatographic conditions is crucial for the effective separation of 2,3-Dehydro Lovastatin Acid Sodium Salt from lovastatin and other structurally similar impurities that may be present in a sample. jocpr.com The choice of stationary phase, mobile phase composition, pH, and gradient elution are key factors in achieving the desired resolution. ingentaconnect.comnih.gov
For instance, a C18 column is commonly used, providing the necessary hydrophobicity for the retention and separation of these compounds. nih.govoup.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, like phosphoric acid or phosphate (B84403) buffer, to control the pH and influence the retention times of the acidic and lactone forms of the compounds. nih.govnih.govoup.com Gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate a wide range of related compounds with different polarities within a single analytical run. ingentaconnect.comnih.gov The UV detection wavelength is typically set around 238 nm, which corresponds to the absorbance maximum of the diene chromophore present in lovastatin and its dehydro derivatives. nih.govresearchgate.net
Quantifying this compound in complex matrices, such as fermentation broths, presents unique challenges due to the presence of numerous other components that can interfere with the analysis. researchgate.netnih.gov Fermentation broths for lovastatin production contain not only the target compound but also various analogues, intermediates, and media constituents. researchgate.net These can cause a superimposition effect on the absorption spectrum, making direct spectrophotometric methods inaccurate. researchgate.net
Therefore, HPLC is the preferred method for reliable quantification in such complex samples. researchgate.netnih.gov Sample preparation is a critical step and may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte of interest before injection into the HPLC system. nih.gov The use of an internal standard is also recommended to improve the accuracy and precision of the quantification. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) of the method are determined to ensure that it is sensitive enough for the intended application. nih.govnih.gov For example, in one study on lovastatin in fermentation broth, the LOQ was found to be 3.955 μg/ml. nih.gov
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Confirmation and Trace Analysis
Mass Spectrometry (MS), particularly when coupled with a separation technique like HPLC (LC-MS), is an indispensable tool for the structural confirmation and trace analysis of this compound. nih.govresearchgate.net While HPLC with UV detection can quantify the compound, MS provides definitive structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Electrospray ionization (ESI) is a commonly used ionization technique for statins and their metabolites, often in positive ion mode. nih.govresearchgate.net In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce a characteristic fragmentation pattern (product ions). This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. researchgate.net For lovastatin, major fragmentation pathways include the elimination of the ester side-chain and dehydration. researchgate.net Similar fragmentation pathways would be expected for this compound, allowing for its specific identification even in complex mixtures. The high sensitivity of MS/MS also enables the detection and quantification of the compound at very low concentrations. nih.govnih.gov
Table 2: Hypothetical MS/MS Fragmentation Data for 2,3-Dehydro Lovastatin Acid
| Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) | Postulated Neutral Loss |
|---|---|---|
| 403.2 | 301.2 | C₅H₈O₂ (2-methylbutanoic acid) |
| 283.2 | C₅H₈O₂ + H₂O |
Note: This table is illustrative and based on the fragmentation patterns of similar compounds like lovastatin. Actual fragmentation may vary.
Utilization as an Analytical Reference Standard in Research Quality Control and Method Development
This compound, when isolated and purified, serves as an essential analytical reference standard for quality control and method development in research settings. sigmaaldrich.commedchemexpress.comaquigenbio.com Certified reference materials (CRMs) provide a benchmark against which analytical methods can be validated and the performance of instruments can be verified. sigmaaldrich.comsigmaaldrich.com
In quality control, the reference standard is used to identify and quantify the presence of this specific impurity in batches of lovastatin. nih.gov This is crucial for ensuring the purity and consistency of the final product. During method development, the reference standard is indispensable for optimizing the separation and detection parameters of analytical techniques like HPLC. aquigenbio.com It allows researchers to determine the retention time, response factor, and spectral characteristics of this compound, which is necessary for developing accurate and reliable analytical methods. The availability of well-characterized reference standards is a prerequisite for adhering to regulatory guidelines and ensuring the integrity of research data. sigmaaldrich.comavantorsciences.com
Investigation of Molecular and Cellular Interactions
Evaluation of Enzymatic Activity and Inhibition Profiles in Cell-Free Systems
The primary mechanism of action for statins involves the direct inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov The introduction of a double bond at the 2,3-position of the lovastatin (B1675250) acid structure potentially alters its interaction with this key enzyme.
The open hydroxy acid form of statins is the active configuration that competitively inhibits HMG-CoA reductase. nih.gov This is due to the structural similarity of the dihydroxypentanoic acid portion to the HMG moiety of the natural substrate, HMG-CoA. caymanchem.com For lovastatin hydroxy acid, this interaction is exceptionally potent, with a reported inhibition constant (Ki) of approximately 0.6 nM. researchgate.net
While specific enzymatic assays detailing the Ki or IC50 value for 2,3-Dehydro Lovastatin Acid Sodium Salt are not widely documented in publicly available literature, a derivative referred to as dehydrolovastatin (DLVT) has been shown in preclinical studies to exhibit lipid-lowering effects comparable to the parent compound, lovastatin (LVT). nih.govnih.gov This strongly suggests that the 2,3-dehydro derivative retains the ability to effectively inhibit HMG-CoA reductase. The enzyme's active site accommodates the bicyclic portion of the statin molecule, and the inhibition is reversible and competitive. caymanchem.comnih.gov The alteration in the hexahydronaphthalene (B12109599) ring system through the introduction of a double bond is a critical factor in its inhibitory potential.
In biochemical, cell-free assays, the inhibitory potency of statins can be quantified and compared. The lactone form of lovastatin is an inactive prodrug that must be hydrolyzed in vivo to its active β-hydroxy acid form. nih.gov Consequently, the hydroxy acid form (LOVA) demonstrates significantly greater direct inhibitory activity on HMG-CoA reductase compared to the lactone form (LOVL) in these assays.
Recent comparative studies have affirmed these differences, measuring the 50% inhibitory concentration (IC50) for both forms. These assays provide a benchmark for understanding the relative potency of statin derivatives.
| Compound | HMG-CoA Reductase Inhibition (IC50) | Reference |
|---|---|---|
| Lovastatin Hydroxy Acid (LOVA) | ~74 ng/mL | nih.gov |
| Lovastatin Lactone (LOVL) | Higher than LOVA (less active) | nih.gov |
| Pravastatin (B1207561) (Positive Control) | >50% inhibition at tested concentration | nih.gov |
The lipid-lowering effects of dehydrolovastatin observed in animal models suggest that its IC50 for HMG-CoA reductase is likely within a pharmacologically relevant range, comparable to that of lovastatin's active hydroxy acid form. nih.govnih.gov
Studies on Cellular Responses and Pathway Modulation in Model Systems
The inhibition of HMG-CoA reductase at the cellular level initiates a cascade of events beyond the reduction of cholesterol synthesis, affecting various metabolic and signaling pathways.
The mevalonate (B85504) pathway is crucial for the synthesis of several key biomolecules. researchgate.net Inhibition of HMG-CoA reductase by statins curtails the production of mevalonate, which in turn limits the synthesis of downstream isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho, which are critical for intracellular signaling. nih.govnih.gov
Studies on dehydrolovastatin (DLVT) have highlighted its significant anti-inflammatory properties, which are linked to the modulation of these pathways. In a mouse model of ulcerative colitis, DLVT was shown to suppress the expression of NF-κB p65 and pro-inflammatory cytokines, including IL-6 and TNF-α, while increasing the anti-inflammatory cytokine IL-10. nih.govnih.gov This anti-inflammatory effect is a known pleiotropic effect of statins and is associated with the inhibition of protein isoprenylation. nih.gov The ability of DLVT to exert these effects underscores its activity in modulating intracellular biochemical pathways stemming from mevalonate.
The ability of a drug to permeate cell membranes is a key determinant of its biological activity. The lipophilicity of statins plays a significant role in this process. nih.gov Lovastatin, in its lactone form, is lipophilic and can readily diffuse across cell membranes. scbt.com In contrast, the active hydroxy acid form is more hydrophilic. nih.gov
The this compound, being a salt of a carboxylic acid, is expected to be hydrophilic. This characteristic suggests that its transport across cell membranes may be less reliant on passive diffusion and more dependent on active transport mechanisms, similar to more hydrophilic statins like pravastatin. nih.gov Studies have shown that even minor differences in the chemical structure of statins can lead to different patterns of interaction with model membranes. researchgate.net While specific permeability studies on the 2,3-dehydro derivative are not extensively available, its structure suggests that its membrane interaction profile would differ from its lipophilic lactone precursor, potentially influencing its tissue distribution and cellular uptake.
Structural-Activity Relationship (SAR) Studies of the 2,3-Dehydro Moiety
Structure-activity relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological activity. For HMG-CoA reductase inhibitors, the crucial pharmacophore is the 3',5'-dihydroxypentanoic acid portion, which mimics the natural substrate. caymanchem.com The hydrophobic ring system is also vital for binding to the enzyme's active site. nih.gov
The introduction of a double bond to form the 2,3-dehydro moiety represents a significant structural modification to the lovastatin molecule. SAR studies on various lovastatin analogs have shown that the enzyme's active site has limited steric bulk tolerance. The planarity introduced by the C=C double bond in the hexahydronaphthalene ring could influence the molecule's conformation and its fit within the enzyme's binding pocket.
Research Applications and Future Directions
Utilization as a Mechanistic Probe in Biochemical Pathway Research
While direct studies employing 2,3-Dehydro Lovastatin (B1675250) Acid Sodium Salt as a mechanistic probe are not extensively documented, the study of its formation and related dehydro metabolites provides valuable insights into biochemical pathways, particularly those involving cytochrome P450 (CYP) enzymes. The formation of a 6'-exomethylene derivative of lovastatin, a structurally related dehydro compound, has been identified as a metabolic product in both rat and human liver microsomes. nih.gov This biotransformation is catalyzed by cytochrome P450 3A enzymes. nih.gov
The investigation into the mechanism of such dehydrogenation reactions, which are a form of oxidation, contributes to a deeper understanding of P450 catalysis. mdpi.com These enzymes are crucial for the metabolism of a vast array of xenobiotics and endogenous compounds. Studying the formation of dehydrolovastatin can help elucidate the factors that determine whether a P450 enzyme will catalyze hydroxylation versus desaturation (dehydrogenation) of a substrate. researchgate.net This knowledge is fundamental to drug metabolism research, as the metabolic fate of a drug can significantly impact its efficacy and safety. The dehydro metabolite, once isolated and purified, could potentially be used as a substrate or inhibitor in studies aimed at characterizing the active sites and reaction mechanisms of specific P450 isozymes.
Strategies for Mitigating its Formation in Lovastatin-Related Bioprocesses and Chemical Syntheses
The presence of 2,3-Dehydro Lovastatin Acid Sodium Salt and other impurities in lovastatin production is a significant concern for the pharmaceutical industry, necessitating the development of effective mitigation strategies. These strategies primarily focus on optimizing the fermentation process of lovastatin-producing fungi, such as Aspergillus terreus, and on downstream purification methods.
During fermentation, the formation of byproducts is influenced by various factors including the composition of the culture media, pH, temperature, and aeration. google.comnih.gov Research has shown that controlling the culture conditions can significantly impact the production of lovastatin and its impurities. google.com For instance, the accumulation of acidic metabolites can lower the pH of the media and negatively affect the enzymes involved in lovastatin synthesis. google.com
Metabolic engineering of the producing organism presents a powerful approach to reduce impurity formation. By manipulating the metabolic pathways of Aspergillus terreus, it is possible to redirect the flow of precursors towards lovastatin synthesis and away from the pathways that lead to undesirable byproducts. nih.govresearchgate.net For example, strategies have been developed to eliminate the production of competing secondary metabolites like (+)-geodin by deleting the corresponding polyketide synthase gene. nih.govresearchgate.net While not specifically targeting 2,3-dehydro lovastatin, these approaches demonstrate the potential of genetic engineering to improve the purity of the final product. Future work could focus on identifying and modifying the specific enzymes, likely cytochrome P450s within the lovastatin biosynthetic cluster, that are responsible for the formation of dehydro impurities.
Downstream processing also plays a crucial role in removing impurities. Various chromatographic techniques are employed to purify lovastatin and separate it from related substances, including its dehydro forms. researchgate.net Additionally, methods have been developed to reduce other types of impurities, such as dimeric byproducts, through treatment with mild bases which selectively hydrolyze the dimers without affecting the lovastatin lactone ring. google.com
Development of Novel Analytical Standards and Advanced Characterization Methodologies
The accurate detection and quantification of this compound are essential for quality control in the production of lovastatin. This has driven the development of sophisticated analytical methods and the preparation of high-purity reference standards.
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of lovastatin and its impurities. nih.gov Various HPLC methods have been developed and validated for the simultaneous determination of lovastatin and its related substances, including dehydro forms. nih.govarxiv.org These methods typically utilize reversed-phase columns and UV detection. nih.gov For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) methods have also been established, allowing for the quantification of lovastatin and its metabolites at very low concentrations in biological matrices. lgcstandards.com
Novel Analytical Standards: The availability of well-characterized reference standards is a prerequisite for the validation of analytical methods and for ensuring the accuracy of quality control tests. google.comnist.gov 2,3-Dehydro Lovastatin and its sodium salt are commercially available as analytical standards. lgcstandards.comlgcstandards.com The development of Certified Reference Materials (CRMs) for such impurities is a critical step in establishing a metrological traceability chain for pharmaceutical analysis. nih.gov These CRMs are produced with the highest level of accuracy and are accompanied by a certificate that provides information on their purity and uncertainty. nih.gov
Advanced Characterization: Advanced spectroscopic techniques are employed to elucidate the structure of lovastatin impurities and to provide a comprehensive characterization of reference materials. arxiv.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are invaluable for confirming the identity and structure of compounds like this compound. nih.gov
Table 1: Analytical Methods for Lovastatin and Impurity Analysis
| Analytical Technique | Description | Application |
|---|---|---|
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection. A robust and widely used method for separating and quantifying compounds. | Routine quality control of lovastatin bulk drug and dosage forms to determine purity and quantify impurities like dehydrolovastatin. |
| LC-MS | Liquid Chromatography-Mass Spectrometry. Combines the separation power of HPLC with the mass analysis capabilities of MS for high sensitivity and specificity. | Identification and quantification of lovastatin and its metabolites in complex matrices such as fermentation broths and biological samples. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Offers even greater selectivity and sensitivity by using two stages of mass analysis. | Trace level quantification of lovastatin and its impurities in pharmacokinetic and metabolic studies. |
| NMR | Nuclear Magnetic Resonance spectroscopy. Provides detailed information about the molecular structure of a compound. | Structural elucidation of novel impurities and characterization of reference standards. |
| HRMS | High-Resolution Mass Spectrometry. Provides highly accurate mass measurements, enabling the determination of elemental composition. | Confirmation of the identity of known and unknown impurities during drug development and manufacturing. |
Bioengineering Approaches for Controlled Production or Biotransformation of Related Compounds
Bioengineering offers promising avenues for both controlling the production of lovastatin impurities and for the targeted synthesis of related compounds that may have therapeutic value. The extensive knowledge of the lovastatin biosynthetic gene cluster in Aspergillus terreus provides a foundation for these engineering efforts. nih.govnih.gov
Controlled Biotransformation: Bioengineering can also be harnessed for the controlled production of specific lovastatin metabolites or analogs. This can be achieved through the heterologous expression of biosynthetic genes in a host organism that is easier to manipulate, such as Escherichia coli or Saccharomyces cerevisiae. For example, the acyltransferase LovD, which is involved in the final step of lovastatin biosynthesis, has been shown to have broad substrate specificity. nih.gov This enzyme can be used in whole-cell biocatalysts to synthesize novel lovastatin analogs by providing different acyl-CoA precursors. nih.gov
Similarly, specific cytochrome P450 enzymes can be engineered and used for the targeted biotransformation of lovastatin into its hydroxylated or dehydro metabolites. By controlling the expression of these enzymes and the reaction conditions, it may be possible to produce significant quantities of compounds like this compound for further research into their biological activities and potential therapeutic applications.
Q & A
Q. How is 2,3-Dehydro Lovastatin Acid Sodium Salt synthesized and characterized in laboratory settings?
Methodological Answer:
- Synthesis : The compound can be derived via microbial fermentation using strains like Aspergillus terreus. Optimization of media components (e.g., carbon/nitrogen sources, mineral salts) is critical. Orthogonal design experiments are recommended to identify optimal conditions, such as starch (3.5%), soybean meal (4.25%), and sodium citrate (0.10%) .
- Characterization : Use HPLC (≥90% purity verification) and nuclear magnetic resonance (NMR) for structural elucidation. Mass spectrometry (MS) confirms molecular weight (e.g., 411.5 g/mol for related statin sodium salts) .
Q. What analytical methods are recommended for quantifying purity and structural confirmation?
Methodological Answer:
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 238 nm is standard. Ensure compliance with pharmacopeial guidelines (e.g., USP) for reagent-grade validation .
- Structural Confirmation : Combine ¹H/¹³C NMR (to identify hydroxyl and methyl groups) and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., lactone ring opening in sodium salt forms) .
- Impurity Profiling : Use certified reference materials (CRMs) and secondary standards to identify and quantify impurities like Lovastatin EP Impurity B Sodium Salt .
Q. What are the optimal storage conditions to ensure stability?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid exposure to moisture, as sodium salts are hygroscopic .
- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH) to identify degradation pathways (e.g., lactone ring reformation) .
Advanced Research Questions
Q. How does this compound inhibit HMG-CoA reductase, and what experimental approaches validate its mechanism?
Methodological Answer:
- Mechanistic Studies : Use competitive inhibition assays with purified HMG-CoA reductase. Measure IC₅₀ values via spectrophotometric monitoring of NADPH oxidation at 340 nm .
- Structural Insights : Perform X-ray crystallography or molecular docking to analyze interactions between the sodium salt’s dihydroxyheptanoic acid moiety and the enzyme’s active site .
- In Vivo Validation : Use hyperlipidemic animal models (e.g., rats) to assess lipid-lowering efficacy via serum LDL/VLDL quantification .
Q. How can researchers resolve discrepancies in bioactivity data across different experimental models?
Methodological Answer:
- Model Standardization : Ensure consistent cell lines (e.g., HepG2 for hepatocyte studies) and assay conditions (e.g., serum-free media to avoid protein binding interference) .
- Data Normalization : Normalize activity data to positive controls (e.g., atorvastatin) and account for batch-to-batch variability in compound purity using HPLC .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare results from disparate studies, focusing on variables like dosage and exposure time .
Q. What strategies are effective in mitigating degradation during in vitro assays?
Methodological Answer:
- Buffering Systems : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze oxidation .
- Short-Term Handling : Prepare fresh solutions in degassed solvents (e.g., methanol:water 70:30) and avoid prolonged room-temperature exposure .
- Degradation Monitoring : Implement real-time stability-indicating assays (e.g., UPLC-MS/MS) to track degradation products like 3,5-dihydroxyheptanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
